Home > Products > Screening Compounds P105372 > N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide - 952968-85-3

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide

Catalog Number: EVT-3135907
CAS Number: 952968-85-3
Molecular Formula: C16H14N2O4
Molecular Weight: 298.298
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(5-(2-Naphthoxy)pentylthio)-5-chloro-uracil

Compound Description: This compound was identified as a phytoconstituent in the ethanolic extract of Solanum americana leaves using GC-MS analysis. [] It is noted for its potential use in the management of various conditions, including pancreatic cancer, prostate cancer, asthma, allergic rhinitis, and osteoarthritis. []

Relevance: While not directly analogous to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide, 4-(5-(2-Naphthoxy)pentylthio)-5-chloro-uracil shares a general heterocyclic structure and is included due to its presence alongside other related compounds like 1-hydroxy-3-methyl-2-(3-methyl-2-butenyl)-2,4-cyclopentadiene-1,2,3,4-tetracarboxylic acid in the same plant extract. [] This suggests potential for shared biosynthetic pathways or similar biological activity profiles warranting further investigation.

1-hydroxy-3-methyl-2-(3-methyl-2-butenyl)-2,4-cyclopentadiene-1,2,3,4-tetracarboxylic acid

Compound Description: This compound was identified as a phytoconstituent in the ethanolic extract of Solanum americana leaves via GC-MS analysis. [] It is associated with potential use in managing pancreatic cancer, prostate cancer, asthma, allergic rhinitis, and osteoarthritis. []

Relevance: Although structurally dissimilar to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide, 1-hydroxy-3-methyl-2-(3-methyl-2-butenyl)-2,4-cyclopentadiene-1,2,3,4-tetracarboxylic acid is a notable phytochemical found alongside other related compounds like 4-(5-(2-Naphthoxy)pentylthio)-5-chloro-uracil in the same plant extract. [] This co-occurrence could indicate shared biosynthetic pathways or potential for similar biological activities, making it relevant for comparative studies.

1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazines

Compound Description: A series of eleven 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazines were synthesized using a hydroxyapatite-catalyzed microwave-assisted condensation method. [] These compounds were characterized using IR and NMR spectroscopy, and their spectral data were correlated with Hammett substituent constants. []

Relevance: These compounds share the key structural features of an isoxazole ring and a furan ring with N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide. [] The presence of various substituents on the phenyl ring of the 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazines provides insights into structure-activity relationships within this class of compounds, making them valuable for understanding the properties of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide. []

N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617)

Compound Description: MK-8617 is a potent, selective, orally bioavailable pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases (PHD) 1-3. [] It stimulates erythropoiesis and has been shown to elevate plasma erythropoietin (EPO) and circulating reticulocytes after a single oral dose in mice and rats. [] In rats, 4-week daily oral administration of MK-8617 increased hemoglobin levels. []

Relevance: While the overall structure differs, MK-8617 and N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide both belong to the carboxamide class of compounds. [] This shared functional group often plays a critical role in biological activity, potentially indicating similarities in their pharmacological profiles.

bis(2-oxo-2H-cyclohepta[b]furan-3-yl)phenylmethanes and bis(1,2-dihydro-2-oxo-N-phenylcyclohepta[b]pyrrol-3-yl)phenylmethanes

Compound Description: These two series of compounds, bis(2-oxo-2H-cyclohepta[b]furan-3-yl)phenylmethanes (7a-e) and bis(1,2-dihydro-2-oxo-N-phenylcyclohepta[b]pyrrol-3-yl)phenylmethanes (8a-e), were synthesized by reacting benzaldehyde or 4-substituted benzaldehydes with 2H-cyclohepta[b]furan-2-one or 1,2-dihydro-N-phenylcyclohepta[b]pyrrol-2-one, respectively, in TFA-CH2Cl2. [] These compounds were then oxidized with DDQ and treated with HPF6 to generate the corresponding methyl cations. []

Relevance: These compounds are relevant to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide due to the presence of the furan ring in the bis(2-oxo-2H-cyclohepta[b]furan-3-yl)phenylmethanes. [] The study investigating these compounds focused on the effects of different substituents on the stability and conformation of the methyl cations, which could provide valuable insights into the structure-activity relationships of related compounds containing furan rings, including N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide. []

1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528) and 1-(2-bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)

Compound Description: These are novel ligands for the cerebral cannabinoid receptor (CB1). [] Both JHU75528 and JHU75575 exhibit high binding affinity and lower lipophilicity compared to Rimonabant (a high-affinity CB1 antagonist) and AM281 (a CB1 ligand used in emission tomography imaging). [] Radiolabeled [11C]JHU75528 and [11C]JHU75575 were prepared and are considered promising PET radioligands for imaging CB1 receptors. []

Relevance: JHU75528 and JHU75575 are structurally related to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide through their shared carboxamide functional group and the presence of aromatic rings. [] Although they target different receptors, understanding their structure-activity relationships and pharmacological properties could offer insights into the design and development of related compounds, including N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide. []

1-(1-((5-nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)-3-(phenyl/p-tolyl/4-methoxyphenyl/4-chlorophenyl)ureas (8a-d) and N-(1-((5-nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)morpholine/piperidine/4-methylpiperazinecarboxamides (8e-g)

Compound Description: These are novel derivatives designed and synthesized to explore their antimicrobial activity. [] The compounds are based on a core structure containing a pyrazole ring, a dioxaphosphepino ring, and a nitrobenzo[d]oxazole moiety. [] Different substituents on the urea or carboxamide portion of the molecule were introduced to investigate structure-activity relationships. []

Relevance: These compounds are relevant to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide due to their shared carboxamide functionality and the presence of heterocyclic rings. [] While the core structures differ, the systematic exploration of substituent effects in this series of compounds could provide insights into how modifications to the carboxamide group and the adjacent heterocycles might influence the activity of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide. []

2-amino-N-benzyl-5-(methyl 3-deoxy-α-D-altropyranosid-3-yl-methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (10)

Compound Description: This compound was synthesized by a multistep process starting from 1-(methyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-α-D-altropyranosid-3-yl)but-3-yn-2-one, reacting it with 5-aminopyrazole-4-carboxylic acid derivatives, and then deprotecting the resulting product. []

Relevance: This compound shares the carboxamide functional group and the pyrazole ring with N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide. [] The synthesis and characterization of compound 10 offer a potential synthetic route for preparing similar compounds, including N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide, and studying their properties. []

(3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol

Compound Description: This compound is a novel crystalline form of a pyrrolo[2,1-f][1,2,4]triazine derivative with potential application in the treatment of cancer and other proliferative diseases. [] It is specifically designed to possess enhanced crystalline properties for improved pharmaceutical formulation and delivery. []

Relevance: The structural similarity between (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol and N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide lies in the presence of a methoxyphenyl group attached to a heterocyclic ring. [] Although the core structures differ, the shared substitution pattern suggests potential for similar interactions with biological targets, making it relevant for comparative studies and exploring structure-activity relationships. []

N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide (Sch.336)

Compound Description: Sch.336 is a novel triaryl bis-sulfone that acts as a selective inverse agonist at the human cannabinoid CB2 receptor (hCB2). [] It shows greater potency than the CB2-selective dihydropyrazole, SR144528, in inhibiting guanosine 5'-3-O-(thio)triphosphate (GTPγS) binding to hCB2-containing membranes and increasing forskolin-stimulated cAMP levels in hCB2-expressing CHO cells. [] Sch.336 impaired cell migration in vitro and leukocyte trafficking in vivo. [] Oral administration of Sch.336 significantly inhibited leukocyte trafficking in rodent models and blocked ovalbumin-induced lung eosinophilia in mice. []

Relevance: Although structurally distinct from N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide, Sch.336 highlights the pharmacological significance of targeting the endocannabinoid system, particularly the CB2 receptor. [] This connection underscores the potential therapeutic value of exploring different chemical classes, including those containing heterocyclic moieties like isoxazole and furan, in the development of new CB2 modulators. []

4-(furan-2-yl)-6-methyl-2-oxo-N-(4-oxo-2-arylthiazolidin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamides (4a-h)

Compound Description: This series of compounds was synthesized by a multistep process involving the condensation of 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide with aromatic aldehydes followed by cyclocondensation with thioglycolic acid. [] They were evaluated for antibacterial and antifungal activities. []

Relevance: These compounds are structurally related to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide through their shared furan ring and carboxamide functional group. [] The presence of the thiazolidinone moiety in these compounds introduces an additional pharmacophore known to exhibit diverse biological activities, which might provide insights into potential modifications and their effects on the activity of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide. []

N-(biphenyl-2-yl) and N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-trifluoromethyl-pyrazole-4-carboxamides

Compound Description: These carboxamide derivatives were synthesized and evaluated for their fungicidal activity against gray mold. [] They showed high activity against the fungus, while their corresponding 5-trifluoromethyl carboxamide isomers were inactive. []

Relevance: These compounds are structurally related to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide due to their shared carboxamide functionality and the presence of an aromatic heterocycle. [] The observed difference in fungicidal activity between the 3-trifluoromethyl and 5-trifluoromethyl isomers highlights the importance of regioisomerism in biological activity. [] This finding is relevant to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide as it emphasizes the need to consider the specific arrangement of substituents when designing and synthesizing analogs. []

(2E)-3-[2-piperidin-1-yl-6-(trifluoromethyl)pyridin-3-yl]-N-quinolin-7-ylacrylamide (AMG6880), 5-chloro-6-{(3R)-3-methyl-4-[6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzimidazol-2-yl]piperazin-1-yl}pyridin-3-yl)methanol (AMG7472), and N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC)

Compound Description: These compounds are classified as "group A antagonists" of the vanilloid receptor 1 (TRPV1). [] They potently antagonize TRPV1 activation by both capsaicin and protons. [] The research suggests they bind to a single binding pocket on TRPV1 and lock the channel in a closed conformation. []

Relevance: Though structurally diverse from N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide, these antagonists highlight the carboxamide group's potential role in mediating interactions with biological targets, particularly within a defined binding pocket. [] This information could inform strategies for optimizing the binding affinity and selectivity of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide or its analogs by modulating the carboxamide portion of the molecule. []

Properties

CAS Number

952968-85-3

Product Name

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide

IUPAC Name

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide

Molecular Formula

C16H14N2O4

Molecular Weight

298.298

InChI

InChI=1S/C16H14N2O4/c1-20-13-5-2-4-11(8-13)15-9-12(18-22-15)10-17-16(19)14-6-3-7-21-14/h2-9H,10H2,1H3,(H,17,19)

InChI Key

SMYCGUIOMKIVOV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.